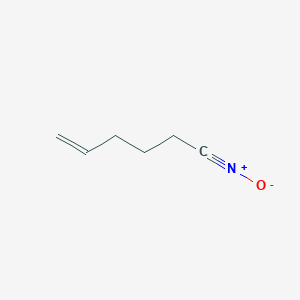
Hex-5-enenitrile oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-enenitrile oxide is an organic compound with the molecular formula C6H9NO It is a nitrile oxide, characterized by the presence of a nitrile group (C≡N) and an alkene group (C=C) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-5-enenitrile oxide can be synthesized through several methods. One common approach involves the oxidation of hex-5-enenitrile using appropriate oxidizing agents. For instance, the Wacker oxidation process can be employed, where palladium chloride (PdCl2) and copper chloride (CuCl2) are used as catalysts in the presence of oxygen to convert hex-5-enenitrile to this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hex-5-enenitrile oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The alkene group can participate in addition reactions, such as hydroboration or halogenation.
Common Reagents and Conditions
Oxidation: Palladium chloride (PdCl2) and copper chloride (CuCl2) in the presence of oxygen.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Borane (BH3) for hydroboration, or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Alkyl halides or organoboranes.
Scientific Research Applications
Hex-5-enenitrile oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-5-enenitrile oxide involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the alkene group can participate in electrophilic addition reactions. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Hex-5-enenitrile oxide can be compared with other nitrile oxides, such as:
Hex-4-enenitrile oxide: Similar structure but with the nitrile group at a different position.
Pent-4-enenitrile oxide: Shorter carbon chain, leading to different reactivity and properties.
Hept-6-enenitrile oxide: Longer carbon chain, affecting its physical and chemical properties.
Properties
CAS No. |
143039-09-2 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
hex-5-enenitrile oxide |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6-7-8/h2H,1,3-5H2 |
InChI Key |
LXNVPDWUSKIAON-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC#[N+][O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
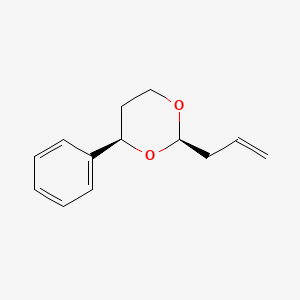

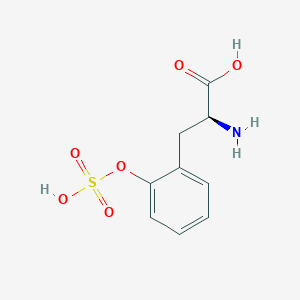
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
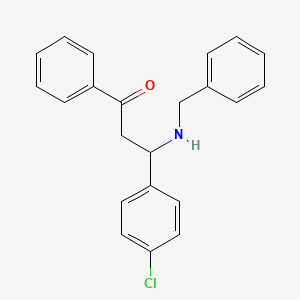
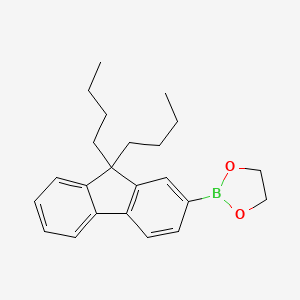

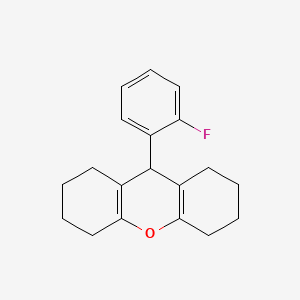

![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
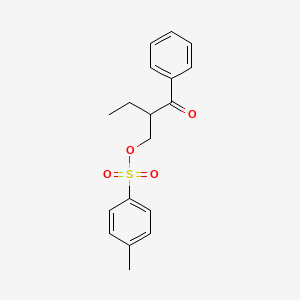
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
